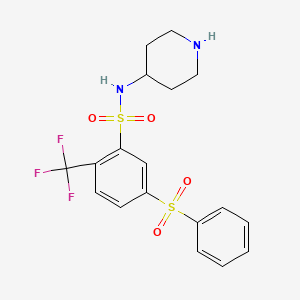

5-(苯磺酰基)-N-(哌啶-4-基)-2-(三氟甲基)苯磺酰胺

描述

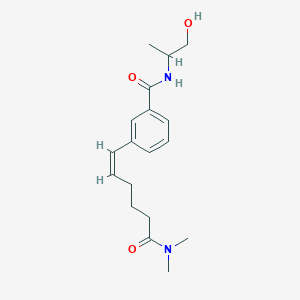

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .

Molecular Structure Analysis

The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .科学研究应用

合成和生物活性

胆碱酯酶抑制剂:该化合物的衍生物已显示出针对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶的有希望的活性,表明治疗阿尔茨海默病等疾病的潜力 (Khalid, 2012)。

脂氧合酶酶抑制:某些衍生物已针对脂氧合酶 (LOX) 酶进行评估。大多数化合物显示出有希望的活性,尽管少数化合物对这些参与炎症过程的酶没有活性 (Khalid 等人,2014)。

抗菌特性:研究表明,N-取代衍生物对革兰氏阴性菌和革兰氏阳性菌表现出中等至显着的活性,表明作为抗菌剂的潜力 (Khalid 等人,2016)。

药理学应用

磷脂酶 A2 抑制剂:已发现一些苯磺酰胺衍生物可抑制膜结合磷脂酶 A2,这可能与减少冠状动脉闭塞大鼠的心肌梗死面积有关 (Oinuma 等人,1991)。

血清素受体拮抗剂:该化合物的衍生物已显示出对 5-HT7 受体的有效配体特性,具有拮抗特性,表明在心理健康和中枢神经系统疾病中具有潜在应用 (Zajdel 等人,2012)。

抗炎和抗癌活性:新型衍生物在体内模型中表现出显着的抗炎活性,其中一些由于对人肿瘤细胞系的活性而显示出作为抗癌剂的潜力 (Mustafa 等人,2016)。

化学合成与分析

立体化学合成:已经对三取代哌啶的有效合成进行了研究,证明了该化合物在化学合成中的多功能性 (Harris & Padwa, 2002)。

分子电子结构:对相关化合物的异构形式的研究提供了对分子电子结构和动力学性质的见解,这对于理解化合物的化学行为非常重要 (Rublova 等人,2017)。

作用机制

Target of Action

WAY 316606, also known as 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide, primarily targets the secreted protein sFRP-1 . sFRP-1 is an endogenous antagonist of the secreted glycoprotein Wnt , which plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

WAY 316606 acts as an inhibitor of sFRP-1 . It binds to sFRP-1 and out-competes Wnt binding to sFRP-1 . This action releases Wnt for binding to the LRP-frizzled receptor complex , thereby promoting canonical Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by WAY 316606 is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, WAY 316606 prevents it from interacting with Wnt, thus increasing Wnt signaling . This leads to the activation of the canonical Wnt signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

WAY 316606 has good water solubility and moderate to low inhibition of cytochrome P450 isoenzymes (3A4, 2D6, 2C9) . It has good stability in rat and human liver microsomes, with a half-life of more than 60 minutes in each species . In female Sprague-Dawley rats, WAY 316606 showed a high plasma clearance rate (77 mL/min/kg, greater than hepatic blood flow) after a single intravenous dose (2 mg/kg), leading to a rapid decline in drug exposure in plasma .

Result of Action

WAY 316606 has been found to enhance hair shaft production, hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants, via a canonical Wnt/β-catenin-dependent mechanism . In addition, it attenuates osteoclastogenesis and bone resorption in vitro . The expressions of osteoclast-specific genes were suppressed by WAY 316606 .

Action Environment

The action of WAY 316606 can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting bone formation was observed to be dose-dependent in neonatal mouse calvarial organ culture assays . Furthermore, the compound’s action can be influenced by physiological conditions, such as the hormonal status of the organism, as evidenced by its effectiveness in improving osteoporosis induced by ovariectomy in mice .

未来方向

生化分析

Biochemical Properties

WAY 316606 has been shown to interact with the secreted frizzled-related protein 1 (sFRP-1), a well-known extracellular repressor of canonical Wnt signaling . It binds to sFRP-1 preferentially with a Kd value of 0.08 μM and inhibits sFRP-1 with an IC50 value of 0.5 μM . This interaction blocks sFRP-1 from interacting with Wnt, thus increasing Wnt signaling .

Cellular Effects

WAY 316606 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate osteoclastogenesis and bone resorption in vitro . In human hair follicles, WAY 316606 enhances hair shaft production, hair shaft keratin expression, and inhibits spontaneous hair follicle regression .

Molecular Mechanism

The molecular mechanism of action of WAY 316606 involves its interaction with sFRP-1, leading to the modulation of the Wnt signaling pathway . By inhibiting sFRP-1, WAY 316606 prevents the repression of the Wnt signaling pathway, leading to increased Wnt signaling. This can result in various downstream effects, such as increased cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of WAY 316606 have been observed over time in laboratory settings. For example, in an ex vivo assay using neonatal murine calvarium, WAY 316606 was shown to enhance osteoblast activity and stimulate bone formation in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of WAY 316606 have been shown to vary with different dosages. For instance, in ovariectomized (OVX) mouse models, WAY 316606 treatment effectively improved the OVX-induced osteoporosis .

Metabolic Pathways

WAY 316606 is involved in the Wnt signaling pathway, a crucial pathway in cellular metabolism . By inhibiting sFRP-1, WAY 316606 modulates this pathway, potentially affecting various metabolic processes.

属性

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587395 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915759-45-4 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)